
2-ethylhexyl 2-fluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 2-fluoroacetate is an organic compound with the chemical formula C10H19FO2. It is the fluoroacetate ester of 2-ethylhexanol, meaning it is formed by the esterification of fluoroacetic acid with 2-ethylhexanol. This compound is known for its high toxicity, particularly through skin absorption .
Méthodes De Préparation
2-Ethylhexyl 2-fluoroacetate can be synthesized through the reaction of ethyl fluoroacetate with 2-ethylhexanol. The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes, where the reactants are combined in reactors and the product is purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
2-Ethylhexyl 2-fluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
2-Ethylhexyl 2-fluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluoroacetate esters.
Biology: Due to its high toxicity, it is studied for its effects on biological systems and potential use as a biochemical tool.
Medicine: Research into its toxicological properties helps in understanding the mechanisms of poisoning and developing antidotes.
Mécanisme D'action
The toxicity of 2-ethylhexyl 2-fluoroacetate is primarily due to its conversion to fluoroacetate in the body. Fluoroacetate is metabolized to fluorocitrate, which inhibits aconitase, an enzyme in the Krebs cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects .
Comparaison Avec Des Composés Similaires
2-Ethylhexyl 2-fluoroacetate can be compared with other fluoroacetate esters such as:
- Methyl fluoroacetate
- Fluoroethyl fluoroacetate
- Sodium fluoroacetate These compounds share similar toxicological properties due to their conversion to fluoroacetate in the body. this compound is unique in its specific ester structure, which may influence its physical properties and reactivity .
Propriétés
Numéro CAS |
331-87-3 |
|---|---|
Formule moléculaire |
C10H19FO2 |
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
2-ethylhexyl 2-fluoroacetate |
InChI |
InChI=1S/C10H19FO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 |
Clé InChI |
FDEKGWKFHSSZFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



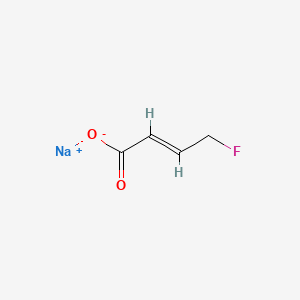

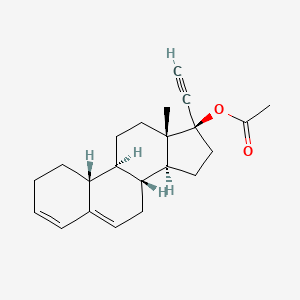

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)

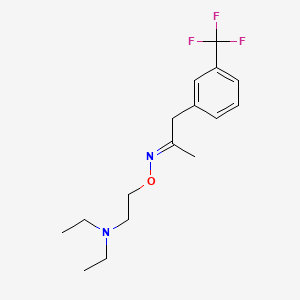
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)
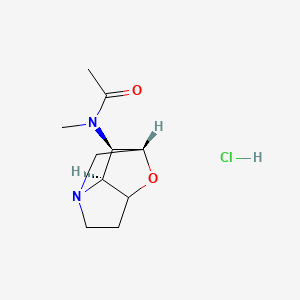
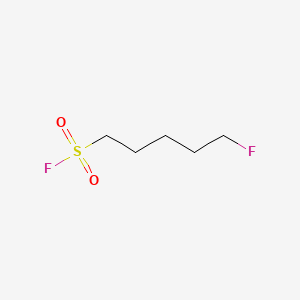
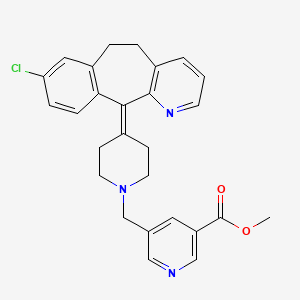
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)
